![molecular formula C11H15N3 B116845 N,N-Diethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-48-3](/img/structure/B116845.png)
N,N-Diethyl-1H-benzo[d]imidazol-1-amine
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Description
N,N-Diethyl-1H-benzo[d]imidazol-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry Applications
Building Block for Synthesis
N,N-Diethyl-1H-benzo[d]imidazol-1-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitution, facilitating the introduction of functional groups.
- Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions for catalysis or material science applications.
Reaction Type | Description | Example Products |
---|---|---|
Electrophilic Substitution | Introduction of electrophiles into the aromatic system | Halogenated derivatives |
Nucleophilic Substitution | Reaction with nucleophiles at the benzimidazole nitrogen | Alkylated derivatives |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various bacteria and fungi.
- Case Study : A study evaluating 1H-benzimidazole derivatives found that certain compounds demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans with minimal inhibitory concentration (MIC) values indicating strong efficacy .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its mechanism involves interaction with DNA topoisomerases, which are essential for DNA replication and repair.
- Case Study : In a series of experiments, derivatives were screened against 60 cancer cell lines at the National Cancer Institute. Compounds demonstrated varying degrees of growth inhibition, with some achieving IC50 values comparable to established chemotherapeutics .
Medical Applications
Therapeutic Potential
this compound is being studied for its potential therapeutic applications, including:
- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication.
- Anti-inflammatory Effects : Molecular docking studies indicate potential interactions with inflammatory pathways.
Industrial Applications
Material Science
In industry, this compound is utilized in developing materials with specific properties such as dyes and catalysts. Its ability to form stable complexes makes it valuable in creating advanced materials for electronics and coatings.
Properties
CAS No. |
148320-48-3 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N,N-diethylbenzimidazol-1-amine |
InChI |
InChI=1S/C11H15N3/c1-3-13(4-2)14-9-12-10-7-5-6-8-11(10)14/h5-9H,3-4H2,1-2H3 |
InChI Key |
DFOYVMHOOZXMFD-UHFFFAOYSA-N |
SMILES |
CCN(CC)N1C=NC2=CC=CC=C21 |
Canonical SMILES |
CCN(CC)N1C=NC2=CC=CC=C21 |
Synonyms |
1H-Benzimidazol-1-amine,N,N-diethyl-(9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.